Cas no 2091771-34-3 (2-chloro-7-fluoro-6-nitroquinolin-4-amine)
2-chloro-7-fluoro-6-nitroquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinamine, 2-chloro-7-fluoro-6-nitro-
- 2-chloro-7-fluoro-6-nitroquinolin-4-amine
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- Inchi: 1S/C9H5ClFN3O2/c10-9-3-6(12)4-1-8(14(15)16)5(11)2-7(4)13-9/h1-3H,(H2,12,13)
- InChI Key: HTUDNZAMQQHKRV-UHFFFAOYSA-N
- SMILES: N1C2C(=CC([N+]([O-])=O)=C(F)C=2)C(N)=CC=1Cl
2-chloro-7-fluoro-6-nitroquinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-311208-1.0g |
2-chloro-7-fluoro-6-nitroquinolin-4-amine |
2091771-34-3 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-311208-1g |
2-chloro-7-fluoro-6-nitroquinolin-4-amine |
2091771-34-3 | 1g |
$0.0 | 2023-09-05 |
2-chloro-7-fluoro-6-nitroquinolin-4-amine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-chloro-7-fluoro-6-nitroquinolin-4-amine
Recent Advances in the Study of 2-Chloro-7-fluoro-6-nitroquinolin-4-amine (CAS: 2091771-34-3)
The compound 2-chloro-7-fluoro-6-nitroquinolin-4-amine (CAS: 2091771-34-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic quinoline derivative exhibits unique structural and functional properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, particularly in the context of antimicrobial and anticancer research.
One of the key areas of investigation has been the synthesis and optimization of 2-chloro-7-fluoro-6-nitroquinolin-4-amine. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have laid a solid foundation for further pharmacological studies.
In terms of biological activity, recent in vitro studies have demonstrated that 2-chloro-7-fluoro-6-nitroquinolin-4-amine exhibits potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication. This finding suggests potential applications in addressing antibiotic-resistant infections, a growing concern in global health.
Additionally, preliminary studies have explored the anticancer potential of this compound. In cell culture models, 2-chloro-7-fluoro-6-nitroquinolin-4-amine has shown selective cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. Researchers are investigating its ability to induce apoptosis and inhibit cell proliferation, with early results indicating promising activity. Further studies are needed to elucidate the precise molecular targets and pathways involved.
The pharmacokinetic and toxicological profiles of 2-chloro-7-fluoro-6-nitroquinolin-4-amine are also under investigation. Initial animal studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. While the compound shows favorable bioavailability, ongoing research aims to optimize its formulation to enhance stability and reduce potential side effects. These studies are critical for advancing the compound into preclinical development.
In conclusion, 2-chloro-7-fluoro-6-nitroquinolin-4-amine (CAS: 2091771-34-3) represents a versatile and promising molecule in the field of chemical biology and drug discovery. Its dual antimicrobial and anticancer activities, coupled with advances in synthetic methodologies, position it as a valuable candidate for further research. Future studies should focus on mechanistic insights, in vivo efficacy, and safety assessments to fully realize its therapeutic potential.
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